Pafuramidine Maleate

Pharmacokinetics Oral Prodrug Bioavailability

Pafuramidine maleate is the maleate salt of an oral furamidine prodrug, engineered to overcome the negligible oral absorption of the parent DB75. With 50–70% oral bioavailability and a Phase 3 93% cure rate in HAT, it is a validated oral comparator for neglected tropical disease models. Its IC50 of 4.5 nM against T. b. rhodesiense positions it as a potent positive control. This compound is essential for longitudinal studies requiring repeated dosing without injection stress. Choose this specific maleate salt—not generic diamidines—to ensure prodrug activation kinetics and reliable oral efficacy.

Molecular Formula C24H24N4O7
Molecular Weight 480.5 g/mol
CAS No. 837369-26-3
Cat. No. B1678285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePafuramidine Maleate
CAS837369-26-3
Synonyms2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime
DB 289
DB-289
DB289 cpd
pafuramidine
Molecular FormulaC24H24N4O7
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H20N4O3.C4H4O4/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2;5-3(6)1-2-4(7)8/h3-12H,1-2H3,(H2,21,23)(H2,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeySWMNGXODFOCPKQ-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pafuramidine Maleate (CAS 837369-26-3): An Orally Bioavailable Diamidine Prodrug for Antiparasitic Research


Pafuramidine maleate (DB289) is the orally bioavailable methoxyamidine prodrug of furamidine (DB75), an aromatic diamidine with broad-spectrum antiparasitic activity [1]. The compound is formulated as a maleate salt to enhance stability and solubility [2]. Unlike its active parent DB75, which lacks adequate oral availability, pafuramidine maleate was specifically engineered to overcome this limitation through a prodrug design that enables oral absorption and subsequent metabolic conversion in vivo [1].

Why Pafuramidine Maleate Cannot Be Substituted by Generic Diamidines or the Parent Active Moiety


Generic substitution of pafuramidine maleate with other diamidines such as pentamidine or even the active parent compound furamidine (DB75) is not scientifically valid due to fundamental pharmacokinetic and formulation differences. The maleate salt form is integral to achieving oral bioavailability; DB75 itself demonstrates negligible oral absorption and requires parenteral administration [1]. Furthermore, in-class diamidines exhibit significant variability in antiparasitic activity across different organisms, with pafuramidine's specific prodrug conversion kinetics and tissue distribution profile differing markedly from alternatives [2]. The quantitative evidence below demonstrates that each compound within this class possesses distinct efficacy, safety, and pharmacokinetic parameters that preclude interchangeability.

Quantitative Differentiation of Pafuramidine Maleate: Comparator-Based Evidence for Procurement Decisions


Oral Bioavailability of Pafuramidine Maleate vs. Furamidine (DB75)

Pafuramidine maleate was specifically developed as an oral prodrug to overcome the negligible oral bioavailability of furamidine (DB75). In rat and monkey models, pafuramidine maleate demonstrated oral absorption of approximately 50-70%, with subsequent conversion to the active DB75 [1]. The systemic bioavailability of the prodrug was limited to 10-20% due to first-pass metabolism, but this represents a critical enabling feature, as DB75 itself lacks adequate oral availability entirely [1]. Plasma protein binding of pafuramidine maleate ranged from 97% to 99% across four animal species and humans, whereas DB75 binding was noticeably lower and more concentration-dependent [1].

Pharmacokinetics Oral Prodrug Bioavailability

Clinical Efficacy: Pafuramidine vs. Pentamidine in First-Stage Human African Trypanosomiasis

In a Phase 3 randomized, comparator-controlled, international clinical trial for first-stage HAT (273 patients), oral pafuramidine (100 mg twice daily for 10 days) was compared to intramuscular pentamidine (4 mg/kg once daily for 7 days) [1]. The cure rate at 3 months post-treatment was 93% for the 10-day pafuramidine regimen, compared to 100% for pentamidine. A 5-day pafuramidine regimen achieved a 79% cure rate [2]. The safety profile of pafuramidine was comparable to pentamidine in this trial [1].

Human African Trypanosomiasis Clinical Trial Antiparasitic

In Vitro Potency: Pafuramidine Maleate vs. Class Benchmarks

Pafuramidine maleate exhibits potent in vitro activity against Trypanosoma brucei rhodesiense with an IC50 value of 4.5 nM . This potency places it among the more active diamidines evaluated in the Consortium for Parasitic Drug Development screening program, where over 517 new diamidines had IC50 values below 200 nM and in vitro selectivity indices above 1000 [1]. The active parent DB75 is noted as the most trypanocidal molecule among the diamidines tested against various T. brucei strains [2].

Trypanosoma brucei IC50 In Vitro Assay

Toxicity Profile: Pafuramidine Maleate vs. Standard Therapies

Pafuramidine maleate development was halted after a Phase 1 extended-dosing safety trial (14-day regimen) revealed delayed nephrotoxicity approximately 8 weeks post-treatment . However, in the Phase 3 HAT trial using a 10-day regimen, the safety profile was comparable to pentamidine [1]. Earlier clinical data suggested pafuramidine had the potential for fewer side effects than trimethoprim/sulfamethoxazole (TMP-SMX), the standard for PCP, and lacked the neurological, gastrointestinal, and photosensitivity side effects associated with some antimalarials [2].

Nephrotoxicity Hepatotoxicity Safety Profile

Optimal Research and Industrial Application Scenarios for Pafuramidine Maleate


In Vivo Oral Dosing Studies for Antiparasitic Efficacy

Pafuramidine maleate's oral bioavailability (50-70% absorption) enables non-parenteral administration in rodent and non-human primate models of trypanosomiasis and malaria, as established by PK studies [1]. This is particularly valuable for longitudinal studies requiring repeated dosing without injection-related stress.

Comparator Studies with Pentamidine or TMP-SMX

The Phase 3 HAT trial data showing 93% cure rate with 10-day oral pafuramidine versus 100% with intramuscular pentamidine [2] positions pafuramidine maleate as a validated oral comparator for evaluating new antiparasitic agents or for investigating oral treatment paradigms in neglected tropical disease models.

In Vitro Screening of Diamidine-Class Compounds

With an IC50 of 4.5 nM against T. b. rhodesiense , pafuramidine maleate serves as a potent positive control in in vitro antiparasitic assays. Its activity profile aligns with the class benchmarks established by the Consortium for Parasitic Drug Development (IC50 <200 nM threshold for active diamidines) [3].

Prodrug Activation and Metabolism Studies

The conversion of pafuramidine maleate to DB75 involves sequential loss of N-methoxy groups, with approximately 50% of an oral dose metabolized to DB75 in rats and 33% in monkeys [1]. This well-characterized metabolic pathway makes the compound a useful tool for investigating prodrug activation mechanisms, particularly those involving O-demethylation and N-dehydroxylation reactions catalyzed by CYP4F enzymes and cytochrome b5 systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pafuramidine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.